molecular formula C7H3BrClF3O3S B2650532 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 2168812-38-0

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B2650532
CAS No.: 2168812-38-0
M. Wt: 339.51
InChI Key: PKVWFJNEAMHKAH-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the benzene ring. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of sulfonamide derivatives and herbicides. Its reactivity stems from the electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-2-1-3-5(15-7(10,11)12)6(4)16(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVWFJNEAMHKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168812-38-0
Record name 2-bromo-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-bromo-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.

    Palladium Catalysts: Employed in coupling reactions.

    Boronic Acids/Esters: Used in Suzuki-Miyaura coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for sulfonyl chlorides.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Aryl/Vinyl Derivatives: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and trifluoromethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity : The position of bromine and trifluoromethoxy groups significantly influences reactivity. For example, 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride (Br at 4, -OCF₃ at 2) exhibits distinct electronic effects compared to the target compound (Br at 2, -OCF₃ at 6), altering its nucleophilic substitution kinetics .
  • Electron-Withdrawing Groups : Compounds with -CF₃ (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) demonstrate higher electrophilicity than those with -OCF₃, enhancing their reactivity in sulfonamide bond formation .
  • Fluorinated Alkoxy Groups : The difluoroethoxy group in 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride improves herbicide activity by increasing lipophilicity and metabolic stability .

Biological Activity

2-Bromo-6-(trifluoromethoxy)benzenesulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by its unique trifluoromethoxy group and sulfonyl chloride functionality, which enhance its reactivity and biological interactions. The compound's structure can be represented as follows:

C7H4BrF3O2S\text{C}_7\text{H}_4\text{BrF}_3\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several key enzymes:

  • α-Glucosidase : The compound exhibited strong inhibitory activity against α-glucosidase with an IC50 value of approximately 5.6 µM. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients .
  • α-Amylase : Similar to α-glucosidase, it also demonstrated significant inhibition of α-amylase, indicating possible applications in diabetes management .
  • PTP1B and VEGFR-2 : The compound's interaction with PTP1B (protein tyrosine phosphatase 1B) and VEGFR-2 (vascular endothelial growth factor receptor 2) suggests a role in cancer therapy by inhibiting pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains:

  • Gram-positive Bacteria : Studies indicate that derivatives of benzenesulfonates similar to this compound exhibit high activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .
  • Enterococcus Species : The compound also displayed activity against Enterococcus faecalis and E. faecium, albeit at higher MIC values, indicating its potential as a broad-spectrum antibacterial agent .

Case Studies

Several research studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A study published in Molecules assessed various benzenesulfonyl derivatives for their inhibitory effects on α-glucosidase and α-amylase, revealing that modifications to the sulfonyl group significantly impacted enzyme interaction and potency .
  • Antimicrobial Efficacy : Research conducted by the Royal Society of Chemistry evaluated the antimicrobial activity of substituted benzenesulfonates, noting that compounds with trifluoromethyl groups showed enhanced efficacy against Gram-positive bacteria compared to their non-substituted counterparts .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the trifluoromethoxy group is believed to enhance binding affinity to the active sites of target enzymes, thereby modulating their activity. This is critical for both its antidiabetic and antimicrobial properties.

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